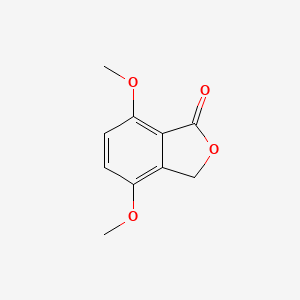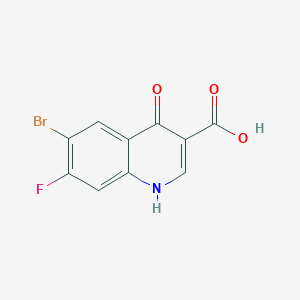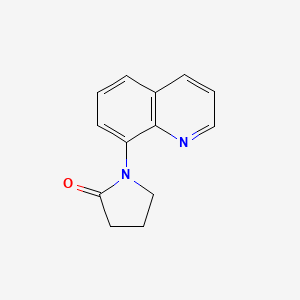
1-(8-Quinolyl)-2-pyrrolidinone
Übersicht
Beschreibung
1-(8-Quinolyl)-2-pyrrolidinone is a heterocyclic compound that combines the structural features of pyrrolidinone and quinoline. This compound is known for its versatile biological activities and potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both pyrrolidinone and quinoline moieties in its structure makes it a valuable scaffold for the development of bioactive agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-Quinolyl)-2-pyrrolidinone typically involves the cyclization of a 4-halo-N-(8-quinolyl)butyramide in the presence of aqueous sodium hydroxide and a phase transfer catalyst such as triethylbenzyl ammonium chloride . This method ensures the formation of the desired heterocyclic structure with good yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high purity and yield. This may include the use of advanced purification techniques and large-scale reactors to facilitate the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(8-Quinolyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinyl derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of reduced quinolinyl-pyrrolidinone derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline or pyrrolidinone rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions include various quinolinyl-pyrrolidinone derivatives with modified functional groups, which can exhibit different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
1-(8-Quinolyl)-2-pyrrolidinone has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds and as a building block in organic synthesis.
Medicine: Its potential therapeutic effects are being explored in the treatment of various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(8-Quinolyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidinone Derivatives: These compounds share the pyrrolidinone moiety and exhibit similar biological activities, such as antimicrobial and anticancer effects.
Quinoline Derivatives: Compounds with the quinoline moiety are known for their antimalarial and anticancer properties.
Uniqueness: 1-(8-Quinolyl)-2-pyrrolidinone is unique due to the combination of pyrrolidinone and quinoline moieties in its structure. This dual functionality enhances its biological activity and makes it a versatile scaffold for the development of new bioactive agents.
Eigenschaften
CAS-Nummer |
79276-58-7 |
|---|---|
Molekularformel |
C13H12N2O |
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
1-quinolin-8-ylpyrrolidin-2-one |
InChI |
InChI=1S/C13H12N2O/c16-12-7-3-9-15(12)11-6-1-4-10-5-2-8-14-13(10)11/h1-2,4-6,8H,3,7,9H2 |
InChI-Schlüssel |
MVGXWXNDLBXHMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1)C2=CC=CC3=C2N=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
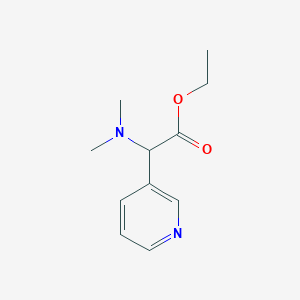
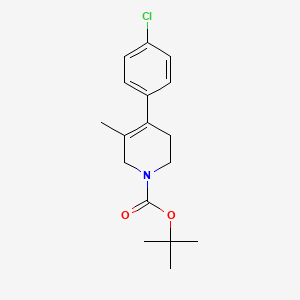
![7-Hydroxy-1-methyl-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one](/img/structure/B8752441.png)

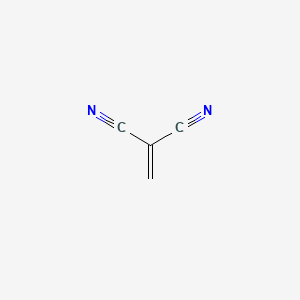
![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 4,4-dimethyl-, 1,1-dimethylethyl ester](/img/structure/B8752453.png)

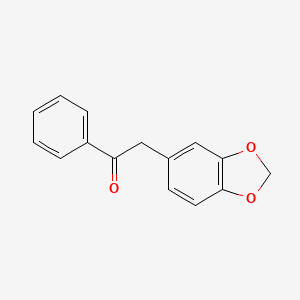
![(S)-5-methyl-4-(3-methylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8752481.png)


